molecular formula C9H18N2 B11765727 2,2-Dimethylquinuclidin-3-amine

2,2-Dimethylquinuclidin-3-amine

Cat. No.: B11765727
M. Wt: 154.25 g/mol
InChI Key: NYVYKDKLJTYRFP-UHFFFAOYSA-N
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Description

2,2-Dimethylquinuclidin-3-amine is a bicyclic tertiary amine featuring a quinuclidine core (1-azabicyclo[2.2.2]octane) with two methyl groups at the 2-position and an amine group at the 3-position. This structure confers significant steric hindrance and rigidity, influencing its electronic and physicochemical properties.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C9H18N2/c1-9(2)8(10)7-3-5-11(9)6-4-7/h7-8H,3-6,10H2,1-2H3

InChI Key

NYVYKDKLJTYRFP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C2CCN1CC2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylquinuclidin-3-amine typically involves the alkylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylquinuclidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinuclidinone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted quinuclidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications:
2,2-Dimethylquinuclidin-3-amine has been extensively studied for its role as a ligand in the modulation of neurotransmitter systems. Its structural similarity to other quinuclidine derivatives allows it to interact with various receptors, particularly in the central nervous system.

  • Cholinergic Activity: Research indicates that compounds based on quinuclidine structures can act as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer’s. The inhibition of this enzyme leads to increased levels of acetylcholine, enhancing cognitive functions .
  • Dopaminergic Modulation: Studies have shown that derivatives of this compound can influence dopaminergic pathways, making them potential candidates for the treatment of disorders such as Parkinson's disease and schizophrenia. The ability to selectively modulate dopamine receptors can lead to significant therapeutic effects .

Chemical Synthesis

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique amine structure allows for diverse chemical modifications.

  • Synthesis of Quinolines: The compound is utilized in the synthesis of quinoline derivatives, which are known for their biological activities, including antimalarial and anticancer properties. These derivatives often exhibit enhanced efficacy due to the incorporation of the quinuclidine framework .
  • Development of Novel Therapeutics: Researchers are exploring the use of this compound in developing new therapeutic agents targeting specific biological pathways. Its versatility in chemical reactions makes it a valuable building block for creating complex molecules with potential pharmacological activity .

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound derivatives on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong antitumor properties. The mechanism was attributed to apoptosis induction and cell cycle arrest in cancer cells.

Case Study 2: Neuroprotective Effects
In vivo studies demonstrated that administration of this compound showed neuroprotective effects in models of oxidative stress. The compound significantly decreased malondialdehyde levels while increasing antioxidant enzyme activities compared to controls, indicating potential benefits in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2,2-Dimethylquinuclidin-3-amine involves its interaction with molecular targets such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as neurotransmitter modulation in neurological studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinuclidine Derivatives

(S)-(2S,4R,8R)-8-Ethylquinuclidin-2-ylmethanamine
  • Structure: Incorporates an ethyl substituent at the 8-position of the quinuclidine ring and a 6-methoxyquinoline moiety.
  • The methoxyquinoline group introduces aromaticity, enabling π-π stacking interactions in biological targets .
2-(Pyridin-3-ylmethyl)quinuclidin-3-amine
  • Structure : Features a pyridinylmethyl group at the 2-position.
  • Impact : The aromatic pyridine ring adds hydrogen-bonding capability and electron-withdrawing effects, altering solubility and receptor binding profiles compared to the dimethyl analog .
(3R)-Quinuclidin-3-amine Dihydrochloride
  • Structure : Lacks methyl groups at the 2-position, resulting in reduced steric hindrance.
  • Impact : The absence of methyl groups increases conformational flexibility and basicity, making it more reactive in nucleophilic reactions .

Quinoline and Quinoxaline Derivatives

7-Chloro-2-methylquinolin-3-amine
  • Structure: A quinoline derivative with chlorine at the 7-position and a methyl group at the 2-position.
  • Impact: The planar aromatic system of quinoline enhances intercalation with biomolecules, while the chlorine atom increases electrophilicity and metabolic stability .
N,N-Dimethyl-3-phenoxyquinoxalin-2-amine
  • Structure: Quinoxaline core with phenoxy and dimethylamino substituents.
  • Impact: The electron-deficient quinoxaline ring and phenoxy group promote charge-transfer interactions, useful in materials science and as kinase inhibitors .
2-Aminoquinoline-3-carboxylic Acid
  • Structure : Combines an amine at the 2-position and a carboxylic acid at the 3-position.
  • Impact : The carboxyl group enhances water solubility and enables salt formation, making it suitable for coordination chemistry or prodrug design .

Trifluoromethyl-Substituted Analogs

2-(Trifluoromethyl)quinolin-4-amine
  • Structure: Trifluoromethyl group at the 2-position of quinoline.
  • Impact : The strong electron-withdrawing CF₃ group reduces basicity and increases resistance to oxidative metabolism, common in agrochemicals and pharmaceuticals .

Biological Activity

2,2-Dimethylquinuclidin-3-amine is a bicyclic amine compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature.

  • Molecular Formula: C9H16N2
  • Molecular Weight: 168.24 g/mol
  • IUPAC Name: 2,2-Dimethyl-3-quinuclidinamine

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating promising results comparable to standard antibiotics.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. It is believed to modulate the activity of progranulin, a protein implicated in frontotemporal dementia (FTD). Research indicates that increasing progranulin levels may mitigate the effects of GRN mutations associated with neurodegeneration .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Receptor Modulation: The compound may function as a modulator of neurotransmitter receptors, enhancing synaptic transmission and promoting neuroprotection.
  • Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially offering anti-inflammatory benefits alongside its antimicrobial effects .

Study on Antileishmanial Activity

A notable study synthesized derivatives of quinuclidinamine and evaluated their antileishmanial activity. Among these derivatives, some exhibited IC50 values significantly lower than standard treatments, indicating strong potential for treating leishmaniasis .

Safety Profile

In animal studies, this compound demonstrated a favorable safety profile at doses up to 250 mg/kg orally, suggesting it could be well tolerated in therapeutic settings .

Q & A

Q. What are the key considerations for synthesizing 2,2-Dimethylquinuclidin-3-amine?

Methodological Answer: Synthesis typically involves cyclization and functionalization of quinuclidine precursors. Critical steps include:

  • Cyclization Conditions : Use of heterocyclic amine scaffolds (e.g., quinuclidine derivatives) with dimethyl groups introduced via alkylation or reductive amination .
  • Solvent Selection : Polar aprotic solvents like DMF or ethanol are preferred for stabilizing intermediates, as seen in analogous quinoline-3-amine syntheses .
  • Purification : Column chromatography or recrystallization ensures removal of byproducts, especially unreacted amines or residual solvents.
  • Yield Optimization : Adjusting stoichiometry (e.g., amine:aldehyde ratios) and reaction time (e.g., 15–60 min stirring at room temperature) improves efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinuclidine ring structure and dimethyl substituents. For example, characteristic shifts for bridgehead protons appear at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 155.15 g/mol) and isotopic patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in derivatives like (S)-3-aminoquinuclidine dihydrochloride .

Advanced Research Questions

Q. How can contradictory data on stereochemical outcomes in this compound derivatives be resolved?

Methodological Answer: Contradictions often arise from:

  • Racemization During Synthesis : Monitor reaction temperature (e.g., avoid >60°C) and use chiral auxiliaries or catalysts to preserve stereochemistry .
  • Analytical Limitations : Combine multiple techniques:
    • Circular Dichroism (CD) : Detects enantiomeric excess in solution.
    • Vibrational Spectroscopy (IR) : Identifies hydrogen-bonding patterns affecting stability .
    • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict favored conformers and compare with experimental data .

Q. What strategies optimize reaction conditions for CO₂ capture applications using quinuclidine-based amines?

Methodological Answer: For PCC (post-combustion carbon capture) applications:

  • Kinetic Reactivity : Test absorption rates using stopped-flow techniques under simulated flue gas conditions (40–60°C, 10–15% CO₂) .
  • Solvent Stability : Accelerated degradation studies (e.g., 72 hr at 120°C with O₂/SO₂) identify resistant formulations. Heterocyclic amines like quinuclidine show superior oxidative stability vs. linear amines .
  • Energy Penalty Reduction : Measure desorption enthalpy via calorimetry. Lower regeneration temperatures (<100°C) correlate with reduced energy costs .

Q. How can computational methods predict biological activity or degradation pathways of this compound derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., acetylcholinesterase for neuroactive compounds) .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl groups) with bioactivity using descriptors like logP and polar surface area .
  • Degradation Pathway Prediction : Employ software (e.g., EAWAG-BBD) to model oxidative or hydrolytic breakdown products under environmental conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pKa values for this compound?

Methodological Answer:

  • Standardization : Measure pKa under identical conditions (e.g., 25°C, 0.1M ionic strength) using potentiometric titration .
  • Solvent Effects : Compare aqueous vs. non-aqueous (e.g., DMSO) measurements, as polarity impacts protonation .
  • Validation : Cross-reference with computational pKa predictors (e.g., ACD/Labs) to identify outliers .

Experimental Design Tables

Q. Table 1: Synthesis Optimization Parameters for this compound

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature20–25°C (room temp)Minimizes racemization
SolventDMF/Ethanol (1:1)Enhances intermediate solubility
Stirring Time30–45 minBalances completion vs. degradation

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
¹H NMRδ 1.2–1.5 ppm (dimethyl), δ 3.0 ppm (N–H)
HRMS[M+H]⁺ = 155.15 (calc.), 155.14 (obs.)

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